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Cat. No.: B1351144 Get Quote

An In-depth Technical Guide to 2-Chloro-4-
(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant

interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent

feature in a wide array of biologically active compounds, and the incorporation of a

trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to

biological targets. This technical guide provides a comprehensive overview of the physical and

chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline, along with its reactivity and

potential biological significance.

Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Chloro-4-
(trifluoromethyl)quinoline is presented below. While some experimental data is available,

other parameters are based on predicted values and should be considered as such.
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Property Value Source

Molecular Formula C₁₀H₅ClF₃N [1][2][3]

Molecular Weight 231.60 g/mol [1][2][3]

Melting Point 39-42 °C [2]

Boiling Point 270.8 ± 35.0 °C (Predicted) [4]

pKa -2.12 ± 0.50 (Predicted)

Form Solid [2]

CAS Number 2806-29-3 [1][2][3]

InChI Key
FNDXRWXUIYHEDU-

UHFFFAOYSA-N
[2]

SMILES String FC(F)(F)c1cc(Cl)nc2ccccc12 [2]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization

of 2-Chloro-4-(trifluoromethyl)quinoline. While specific experimental spectra for this

compound are not readily available in the public domain, general characteristics can be

inferred from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region,

corresponding to the protons on the quinoline ring system. The chemical shifts will be

influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the

quinoline core. The carbons attached to the electronegative chlorine, nitrogen, and

trifluoromethyl groups will appear at lower field.

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the

trifluoromethyl group.
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Experimental Protocol for NMR Analysis (General):

A sample of 2-Chloro-4-(trifluoromethyl)quinoline would be dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired

on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported

in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane for ¹H

and ¹³C).

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of a compound.

Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z 231.

Fragmentation may involve the loss of a chlorine atom, a trifluoromethyl group, or other

characteristic fragments of the quinoline ring.

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺)

would be observed at m/z 232.

Experimental Protocol for Mass Spectrometry (General):

For EI-MS, a sample would be introduced into the ion source of a mass spectrometer and

bombarded with a beam of electrons. For ESI-MS, a solution of the sample would be infused

into the ESI source. The resulting ions would be analyzed by a mass analyzer (e.g.,

quadrupole, time-of-flight).

Chemical Reactivity and Stability
The reactivity of 2-Chloro-4-(trifluoromethyl)quinoline is largely dictated by the presence of

the chloro and trifluoromethyl substituents on the quinoline ring.

Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic

substitution (SₙAr) reactions. The electron-withdrawing nature of the trifluoromethyl group at the

4-position and the nitrogen atom in the ring activates the C-Cl bond towards attack by

nucleophiles. Common nucleophiles that can displace the chloride include amines, alkoxides,
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and thiolates. The reactivity at the 2-position is generally greater than at other positions on the

quinoline ring.

2-Chloro-4-(trifluoromethyl)quinoline Substituted Quinoline+ Nu-

Nucleophile (Nu-)

Chloride (Cl-)releases
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Nucleophilic substitution at the 2-position of the quinoline ring.

Stability
Information regarding the specific stability of 2-Chloro-4-(trifluoromethyl)quinoline under

various conditions (e.g., pH, temperature, light) is limited. However, quinoline derivatives are

generally stable compounds. The trifluoromethyl group is known to enhance metabolic stability

by blocking sites of oxidative metabolism.

Biological Activity and Signaling Pathways
While direct studies on the biological activity of 2-Chloro-4-(trifluoromethyl)quinoline are not

extensively reported, the broader class of quinoline derivatives exhibits a wide range of

pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.

Potential Involvement in Cancer Signaling Pathways
Several studies have implicated quinoline derivatives in the modulation of key signaling

pathways involved in cancer progression.

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and

survival, and its dysregulation is a hallmark of many cancers. Some quinoline-based

compounds have been shown to inhibit components of this pathway, leading to a reduction in

tumor growth.
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Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

PPAR Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors

that play a role in lipid metabolism and inflammation, and their modulation has been explored

as a therapeutic strategy in cancer. Certain quinoline derivatives have been investigated as

PPAR modulators.

Synthesis
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The synthesis of 2-Chloro-4-(trifluoromethyl)quinoline can be approached through multi-step

synthetic routes, often starting from commercially available anilines. A general workflow is

outlined below.

Substituted Aniline

Cyclization

4-(trifluoromethyl)quinolin-2-ol

Chlorination

2-Chloro-4-(trifluoromethyl)quinoline

Click to download full resolution via product page

General synthetic workflow for 2-Chloro-4-(trifluoromethyl)quinoline.

A more detailed, though still generalized, experimental protocol would involve the following

steps:

Cyclization: Reaction of a suitable substituted aniline with a β-ketoester bearing a

trifluoromethyl group (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic or thermal

conditions to form the quinolin-2-ol ring system.

Chlorination: Treatment of the resulting 4-(trifluoromethyl)quinolin-2-ol with a chlorinating

agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 2-

position to a chloro group.
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Conclusion
2-Chloro-4-(trifluoromethyl)quinoline represents a valuable building block for the synthesis

of novel compounds with potential therapeutic applications. Its physical and chemical

properties, particularly its reactivity towards nucleophiles, make it a versatile intermediate in

drug discovery programs. Further investigation into its biological activities and specific

molecular targets is warranted to fully elucidate its therapeutic potential, especially in the

context of cancer and other diseases where quinoline-based compounds have shown promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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